2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene
Overview
Description
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is a chemical compound with the molecular formula C11H11BrO2 and a molecular weight of 255.11 g/mol. This compound has garnered significant attention in the scientific community due to its various physical, chemical, and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene typically involves the bromination of 3-[(3,4-ethylenedioxy)phenyl]-1-propene. This reaction can be carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as dichloromethane or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the available literature. it is likely that similar bromination techniques are employed on a larger scale, with appropriate adjustments to reaction conditions and equipment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) in the presence of a catalyst can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted derivatives depending on the nucleophile used.
Oxidation Reactions: Products include epoxides and other oxidized derivatives.
Reduction Reactions: The major product is the corresponding hydrocarbon.
Scientific Research Applications
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of various fine chemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of 2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is not well-documented. it is believed that the compound interacts with specific molecular targets and pathways, leading to its observed biological effects. Further research is needed to elucidate the exact mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-3’,4’-(ethylenedioxy)benzophenone: This compound has a similar structure but differs in the presence of a benzophenone moiety instead of a propene group.
3-Bromo-4-[(3,4-ethylenedioxy)phenyl]-1-butene: This compound has a similar structure but with a butene group instead of a propene group.
Uniqueness
2-Bromo-3-[(3,4-ethylenedioxy)phenyl]-1-propene is unique due to its specific combination of a bromine atom and an ethylenedioxyphenyl group attached to a propene backbone. This unique structure imparts distinct physical, chemical, and biological properties that differentiate it from similar compounds.
Properties
IUPAC Name |
6-(2-bromoprop-2-enyl)-2,3-dihydro-1,4-benzodioxine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7H,1,4-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MPGWYTZKSMBBMV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(CC1=CC2=C(C=C1)OCCO2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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